molecular formula C4H4N4 B2786745 2-(2H-1,2,3-triazol-2-yl)acetonitrile CAS No. 1554159-63-5

2-(2H-1,2,3-triazol-2-yl)acetonitrile

Cat. No.: B2786745
CAS No.: 1554159-63-5
M. Wt: 108.104
InChI Key: KJBVJICJPIWZMW-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-Triazol-2-yl)acetonitrile is a chemical compound characterized by the presence of a triazole ring attached to an acetonitrile group. It is a yellow crystalline solid known for its thermal and chemical stability. This compound is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . It has applications in various fields, including as a fluorescent probe for staining DNA and RNA in biological samples, as well as in the development of fluorescent materials for organic optoelectronic devices .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-triazol-2-yl)acetonitrile typically involves the reaction of benzotriazole with chloroacetonitrile in the presence of anhydrous potassium carbonate in dimethylformamide at room temperature . Another method includes heating the reactants at reflux in solvents like toluene, benzene, or alcohols, or using dimethylformamide/dimethyl sulfoxide as the reaction medium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2H-1,2,3-triazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophilic Reagents: Used in substitution reactions to introduce different functional groups.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to simpler triazole compounds .

Scientific Research Applications

2-(2H-1,2,3-triazol-2

Properties

IUPAC Name

2-(triazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-1-4-8-6-2-3-7-8/h2-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBVJICJPIWZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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